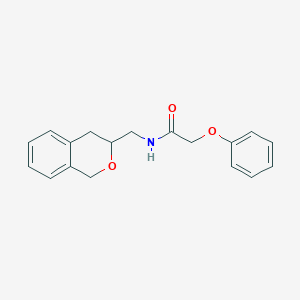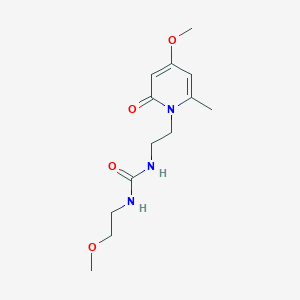
2-(2-氯吡啶-4-基)-4-乙基-1H-嘧啶-6-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one” is a heterocyclic compound. It contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also contains a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be based on the arrangement of the pyrimidine and pyridine rings and the positioning of the ethyl group and the chlorine atom. The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the pyrimidine and pyridine rings and the substituents attached to them. Pyrimidine and pyridine rings are aromatic and relatively stable, but they can participate in electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .
科学研究应用
嘧啶化学概述
嘧啶衍生物,包括 2-(2-氯吡啶-4-基)-4-乙基-1H-嘧啶-6-酮,是一类广泛的化合物,以其广泛的药理活性而著称。这些活性包括抗菌、抗癌、抗炎和抗病毒作用等。嘧啶核心的多功能性允许广泛的科学应用,主要由影响生物活性的结构变化驱动 (A. Chiriapkin, 2022)。
药物化学应用
在药物化学领域,嘧啶衍生物因其在药物开发中的关键作用而被认可,特别是作为抗血栓和抗血小板药物。例如,噻吩并吡啶类药物氯吡格雷展示了嘧啶衍生物在解决心血管疾病中的重要性 (A. Saeed et al., 2017)。各种嘧啶化合物的合成和生物学评估强调了它们作为先导分子的潜力,用于开发具有增强疗效和降低毒性的新治疗剂 (Ramalakshmi Natarajan et al., 2022)。
光电材料开发
除了药用应用外,嘧啶及其衍生物,包括所讨论的特定化合物,在光电材料的开发中也具有前景。嘧啶单元整合到 π 扩展共轭体系中已被强调用于创建具有有机发光二极管 (OLED)、光电转换元件和图像传感器潜在应用的新型材料。这强调了嘧啶衍生物在有机合成和材料科学中的广泛用途 (G. Lipunova et al., 2018)。
环境和生物影响研究
环境和健康影响研究也构成了嘧啶衍生物的一个重要研究领域。对含有嘧啶结构的杀虫剂,如毒死蜱和氰戊菊酯,对发育和肺部健康的影响的研究表明,了解这些化合物的更广泛影响的必要性。此类研究为在农业和家庭环境中安全使用嘧啶基化学物质以及潜在风险提供了关键见解 (N. Shaikh & R. Sethi, 2020)。
作用机制
安全和危害
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one involves the reaction of 2-chloro-4-picoline with ethyl acetoacetate followed by cyclization and subsequent dehydration.", "Starting Materials": [ "2-chloro-4-picoline", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Dissolve 2-chloro-4-picoline in ethanol and add sodium ethoxide. Heat the mixture to reflux for 1 hour.", "Step 2: Add ethyl acetoacetate to the reaction mixture and heat to reflux for 4 hours.", "Step 3: Cool the reaction mixture and add acetic anhydride. Heat the mixture to reflux for 1 hour.", "Step 4: Add water to the reaction mixture and extract with ethyl acetate.", "Step 5: Wash the organic layer with water and dry over sodium sulfate.", "Step 6: Concentrate the organic layer and purify the product by column chromatography using silica gel as the stationary phase and a mixture of ethyl acetate and hexanes as the mobile phase.", "Step 7: Dissolve the purified product in sulfuric acid and heat to reflux for 1 hour to dehydrate and cyclize the compound.", "Step 8: Neutralize the reaction mixture with sodium bicarbonate and extract with ethyl acetate.", "Step 9: Wash the organic layer with water and dry over sodium sulfate.", "Step 10: Concentrate the organic layer and purify the product by recrystallization from ethanol." ] } | |
CAS 编号 |
1258651-71-6 |
产品名称 |
2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one |
分子式 |
C11H10ClN3O |
分子量 |
235.67 |
IUPAC 名称 |
2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10ClN3O/c1-2-8-6-10(16)15-11(14-8)7-3-4-13-9(12)5-7/h3-6H,2H2,1H3,(H,14,15,16) |
InChI 键 |
SKRMXIZHRLRCHG-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=O)NC(=N1)C2=CC(=NC=C2)Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,4-difluorophenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2577432.png)
![[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid](/img/structure/B2577433.png)
![8-(5-Chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2577434.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2577436.png)


![N-[3-(4-Methyl-1,3-thiazol-5-yl)propyl]prop-2-enamide](/img/structure/B2577441.png)



![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-5,7-dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2577445.png)
![9-((4-(2-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2577446.png)

![(E)-2-(4-tert-butylphenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile](/img/structure/B2577452.png)